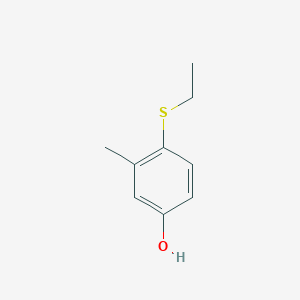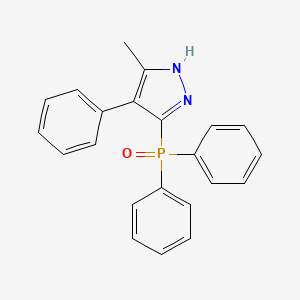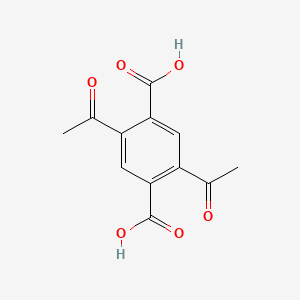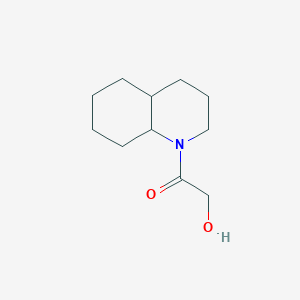
2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with biological molecules.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one include other quinoline derivatives such as:
- 2-Hydroxyquinoline
- 1,2,3,4-Tetrahydroquinoline
- 8-Hydroxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an octahydroquinoline ring system and a hydroxyl group. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73251-24-8 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C11H19NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h9-10,13H,1-8H2 |
InChI 键 |
MFTKHGXDRBFPLO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCCN2C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


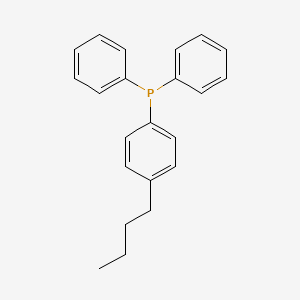
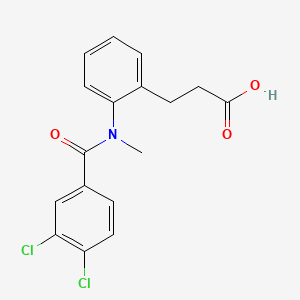
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

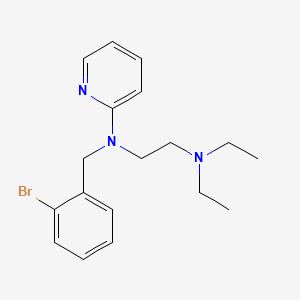
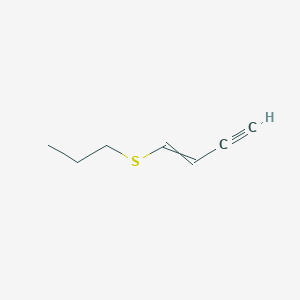
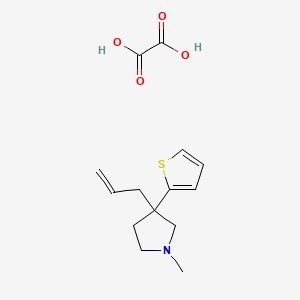
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
